Bis(2-nitrophenyl)sulfone
Overview
Description
Bis(2-nitrophenyl)sulfone: is an organic compound with the molecular formula C12H8N2O6S. It is characterized by the presence of two nitrophenyl groups attached to a central sulfone group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and materials science.
Mechanism of Action
Target of Action
Bis(2-nitrophenyl)sulfone is a chemical compound with the molecular formula C12H8N2O6S Sulfones, in general, are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .
Mode of Action
Sulfones are known to function as activating, electron-withdrawing substituents in michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation .
Biochemical Pathways
Sulfones are known to be involved in various transformations in organic synthesis, including the ramberg–bäcklund reaction of α-halo sulfones and the julia–lythgoe olefination .
Result of Action
It’s known that sulfones can be employed as a temporary modulator of chemical reactivity , which could potentially lead to various molecular and cellular effects depending on the specific context.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing bis(2-nitrophenyl)sulfone involves the oxidation of sulfides.
Aromatic Sulfonylation: Another approach is the sulfonylation of aromatic compounds.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-nitrophenyl)sulfone can undergo further oxidation reactions to form sulfoxides and sulfones.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Bis(2-nitrophenyl)sulfone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic reactions .
Biology and Medicine:
In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds can act as intermediates in the synthesis of pharmaceuticals .
Industry:
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the development of advanced materials for various applications .
Comparison with Similar Compounds
Bis(4-nitrophenyl)sulfone: Similar to bis(2-nitrophenyl)sulfone but with nitro groups in the para position.
Bis(3-aminophenyl)sulfone: Contains amino groups instead of nitro groups.
Diphenyl sulfone: Lacks nitro groups and has different reactivity.
Uniqueness:
This compound is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
1-nitro-2-(2-nitrophenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVFZOUXUNSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327122 | |
Record name | Bis(2-nitrophenyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14665-52-2 | |
Record name | Bis(2-nitrophenyl)sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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